Cas no 1026981-20-3 ([2-(2-METHYLPHENYL)-2-HYDROXYETHYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER)
![[2-(2-METHYLPHENYL)-2-HYDROXYETHYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER structure](https://ja.kuujia.com/scimg/cas/1026981-20-3x500.png)
[2-(2-METHYLPHENYL)-2-HYDROXYETHYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER 化学的及び物理的性質
名前と識別子
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- [2-(2-METHYLPHENYL)-2-HYDROXYETHYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER
- Carbamic acid, N-[2-hydroxy-2-(2-methylphenyl)ethyl]-, 1,1-dimethylethyl ester
- BOC-2-HYDROXY-2-(2-METHYLPHENYL)-ETHYLAMINE
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- インチ: 1S/C14H21NO3/c1-10-7-5-6-8-11(10)12(16)9-15-13(17)18-14(2,3)4/h5-8,12,16H,9H2,1-4H3,(H,15,17)
- InChIKey: PPUZYEMTFZPSIY-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NCC(O)C1=CC=CC=C1C
じっけんとくせい
- 密度みつど: 1.084±0.06 g/cm3(Predicted)
- Boiling Point: 406.6±40.0 °C(Predicted)
- 酸度系数(pKa): 12.17±0.46(Predicted)
[2-(2-METHYLPHENYL)-2-HYDROXYETHYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6201453-2.5g |
tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate |
1026981-20-3 | 95.0% | 2.5g |
$1370.0 | 2025-03-15 | |
Enamine | EN300-6201453-0.5g |
tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate |
1026981-20-3 | 95.0% | 0.5g |
$671.0 | 2025-03-15 | |
Enamine | EN300-6201453-0.05g |
tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate |
1026981-20-3 | 95.0% | 0.05g |
$587.0 | 2025-03-15 | |
Enamine | EN300-6201453-0.1g |
tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate |
1026981-20-3 | 95.0% | 0.1g |
$615.0 | 2025-03-15 | |
Enamine | EN300-6201453-0.25g |
tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate |
1026981-20-3 | 95.0% | 0.25g |
$642.0 | 2025-03-15 | |
Enamine | EN300-6201453-1.0g |
tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate |
1026981-20-3 | 95.0% | 1.0g |
$699.0 | 2025-03-15 | |
Enamine | EN300-6201453-5.0g |
tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate |
1026981-20-3 | 95.0% | 5.0g |
$2028.0 | 2025-03-15 | |
Enamine | EN300-6201453-10.0g |
tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate |
1026981-20-3 | 95.0% | 10.0g |
$3007.0 | 2025-03-15 |
[2-(2-METHYLPHENYL)-2-HYDROXYETHYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
[2-(2-METHYLPHENYL)-2-HYDROXYETHYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTERに関する追加情報
[2-(2-METHYLPHENYL)-2-HYDROXYETHYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER: A Comprehensive Overview
[2-(2-METHYLPHENYL)-2-HYDROXYETHYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER (CAS No. 1026981-20-3) is a versatile compound with significant applications in the fields of pharmaceuticals, organic synthesis, and materials science. This compound, also known as Boc-protected 2-(o-tolyl)glycinol, is characterized by its unique structure and chemical properties, making it an essential intermediate in the synthesis of various bioactive molecules and therapeutic agents.
The Boc (tert-butoxycarbonyl) protecting group in [2-(2-METHYLPHENYL)-2-HYDROXYETHYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER plays a crucial role in controlling the reactivity of the amino group during synthetic processes. This protecting group is widely used in peptide synthesis and organic chemistry due to its stability under a variety of reaction conditions and ease of removal using mild acidic conditions. The presence of the hydroxyethyl moiety adds further versatility to the molecule, allowing for the introduction of additional functional groups or modifications.
Recent advancements in medicinal chemistry have highlighted the importance of [2-(2-METHYLPHENYL)-2-HYDROXYETHYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER in the development of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. The researchers synthesized a series of Boc-protected 2-(o-tolyl)glycinol derivatives and evaluated their biological activities using in vitro and in vivo models. The results showed that these derivatives effectively inhibited pro-inflammatory cytokines and reduced pain responses, making them promising candidates for further drug development.
In addition to its pharmaceutical applications, [2-(2-METHYLPHENYL)-2-HYDROXYETHYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER has found utility in materials science. A recent study published in the Journal of Polymer Science explored the use of this compound as a monomer for the synthesis of advanced polymers with tunable properties. The researchers developed a series of copolymers containing [2-(2-METHYLPHENYL)-2-HYDROXYETHYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER units and demonstrated their potential for use in drug delivery systems and biomedical applications. The unique combination of hydrophobic and hydrophilic functionalities in this compound allows for the creation of amphiphilic polymers with excellent biocompatibility and controlled release properties.
The synthesis of [2-(2-METHYLPHENYL)-2-HYDROXYETHYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER typically involves several steps, including the protection of the amino group with a Boc group, followed by the introduction of the hydroxyethyl moiety. One common synthetic route involves the reaction of o-tolylglycine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. Subsequent treatment with an appropriate nucleophile or electrophile can introduce the hydroxyethyl group. The final product can be purified using standard techniques such as column chromatography or recrystallization.
The physical and chemical properties of [2-(2-METHYLPHENYL)-2-HYDROXYETHYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER have been extensively studied. It is a white crystalline solid with a melting point ranging from 75 to 78°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF), but has limited solubility in water. These properties make it suitable for various synthetic transformations and purification methods.
In terms of safety and handling, [2-(2-METHYLPHENYL)-2-HYDROXYETHYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER should be stored under dry conditions at room temperature to prevent degradation. It is important to handle this compound with care, using appropriate personal protective equipment (PPE) such as gloves and safety goggles to avoid skin contact or inhalation. While it is not classified as a hazardous material under current regulations, it is advisable to follow standard laboratory safety protocols when working with this compound.
The future prospects for [2-(2-METHYLPHENYL)-2-HYDROXYETHYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER are promising. Ongoing research continues to explore new applications and derivatives of this compound, driven by its unique chemical structure and versatile reactivity. As advancements in synthetic methods and analytical techniques continue to evolve, it is likely that we will see even more innovative uses for this important intermediate in both pharmaceuticals and materials science.
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